N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
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Description
N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
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Biological Activity
N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C15H16FN5O3, with a molecular weight of approximately 345.32 g/mol. The structure includes a pyrimidine core substituted with a fluorobenzyl group and a furan moiety, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : A condensation reaction between appropriate aldehydes and guanidine derivatives under acidic conditions.
- Introduction of Nitro Group : Nitration using concentrated nitric and sulfuric acids.
- Substitution Reactions : Incorporation of the fluorobenzyl and furan groups through nucleophilic substitutions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The minimal inhibitory concentrations (MICs) for these compounds can range from 0.25 to 10 µg/mL, highlighting their potency against multidrug-resistant strains .
Anticancer Properties
Studies have shown that similar pyrimidine derivatives possess significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves the inhibition of key enzymes or disruption of DNA replication processes . The presence of the fluorine atom in the structure may enhance the compound's lipophilicity, improving its cellular uptake and efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other critical pathways.
- Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways.
- DNA Interference : Disruption of DNA replication or repair mechanisms could contribute to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro-substituted pyrimidines, revealing that compounds similar to N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine showed significant activity against resistant strains of Salmonella spp. .
- Anticancer Activity : In vitro assays demonstrated that certain pyrimidine derivatives reduced cell viability in cancer cell lines by more than 70% at concentrations below 10 µM. The mechanism was attributed to apoptosis induction via caspase activation .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H16FN5O3 |
Molecular Weight | 345.32 g/mol |
Antimicrobial MIC Range | 0.25 - 10 µg/mL |
Anticancer Cell Lines Tested | Breast, Colon, Lung |
Mechanism of Action | Enzyme inhibition, receptor interaction |
Properties
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-11-15(23(24)25)16(19-10-14-3-2-8-26-14)22-17(21-11)20-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCHFDJURTCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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